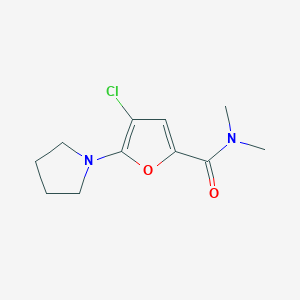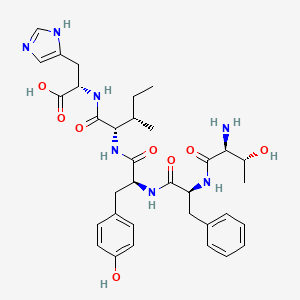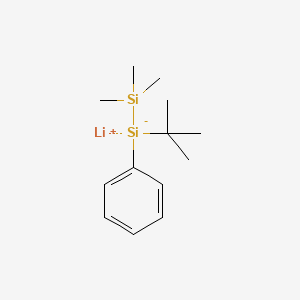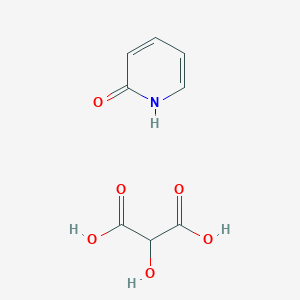![molecular formula C28H21NO3Si B14205942 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione CAS No. 819804-55-2](/img/structure/B14205942.png)
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and materials science due to their unique chemical properties. This particular compound features a triphenylsilyl group attached to the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
The synthesis of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an amine in the presence of a catalyst such as iron(III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Análisis De Reacciones Químicas
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The triphenylsilyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrole ring can participate in electron transfer reactions, influencing the compound’s reactivity and activity .
Comparación Con Compuestos Similares
Similar compounds to 1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione include:
1-Phenyl-1H-pyrrole-2,5-dione: This compound lacks the triphenylsilyl group and has different reactivity and applications.
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione: This compound has a methyl group instead of the triphenylsilyl group, leading to variations in its chemical properties.
N-Phenylmaleimide: This compound is structurally similar but lacks the pyrrole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the triphenylsilyl group and the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
819804-55-2 |
|---|---|
Fórmula molecular |
C28H21NO3Si |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
1-(4-triphenylsilyloxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C28H21NO3Si/c30-27-20-21-28(31)29(27)22-16-18-23(19-17-22)32-33(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H |
Clave InChI |
HBSQUXFKTUAXFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)

![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)

![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)

![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
